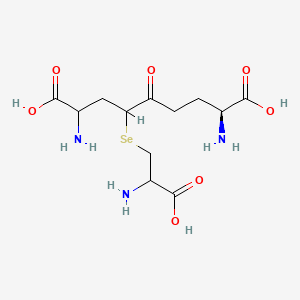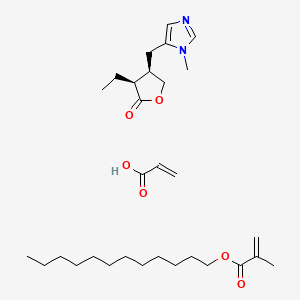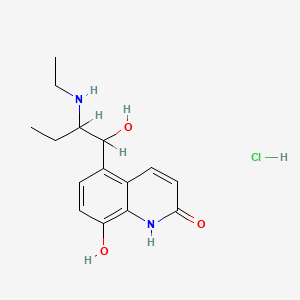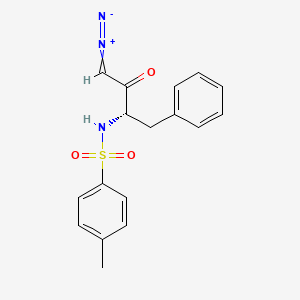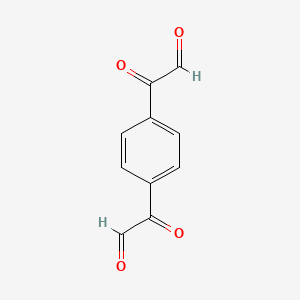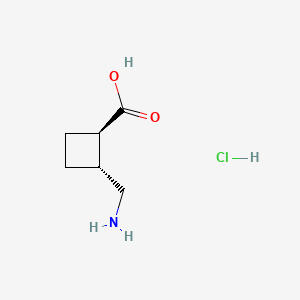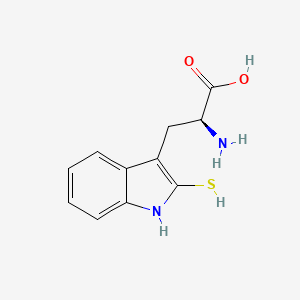
(2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid is an amino acid derivative that features a sulfanyl group attached to an indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and amino acids.
Formation of the Indole Ring: The indole ring is synthesized through a series of reactions, including cyclization and functional group transformations.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a suitable thiol reagent reacts with the indole ring.
Amino Acid Coupling: The final step involves coupling the indole derivative with an amino acid precursor under specific reaction conditions, such as the use of coupling agents like carbodiimides.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The indole ring can undergo reduction reactions to form dihydroindole derivatives.
Substitution: The amino and sulfanyl groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Various electrophiles or nucleophiles, such as alkyl halides or amines, are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroindole derivatives, and substituted amino acids.
Aplicaciones Científicas De Investigación
(2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its role in enzyme inhibition and as a potential therapeutic agent.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive compounds.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic processes, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Tryptophan: An essential amino acid with an indole ring, similar to (2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid.
Cysteine: An amino acid with a sulfanyl group, sharing structural similarities with the compound.
Indole-3-acetic acid: A plant hormone with an indole ring, used in various biological studies.
Uniqueness
This compound is unique due to the combination of an indole ring and a sulfanyl group within the same molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
38327-45-6 |
|---|---|
Fórmula molecular |
C11H12N2O2S |
Peso molecular |
236.29 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O2S/c12-8(11(14)15)5-7-6-3-1-2-4-9(6)13-10(7)16/h1-4,8,13,16H,5,12H2,(H,14,15)/t8-/m0/s1 |
Clave InChI |
UDCPMOBROGCQJP-QMMMGPOBSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(N2)S)CC(C(=O)O)N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=C(N2)S)C[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(N2)S)CC(C(=O)O)N |
Sinónimos |
2-thioltryptophan |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


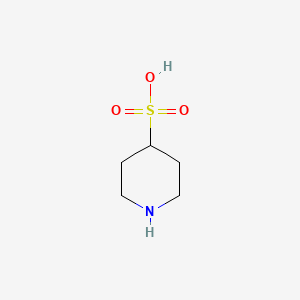
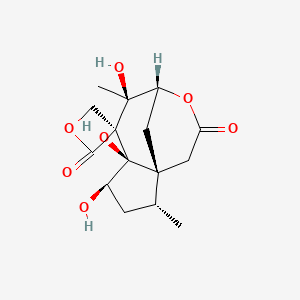
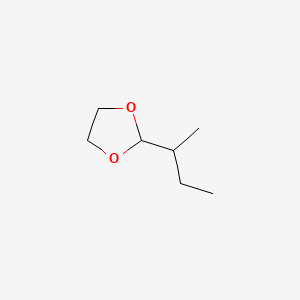
![2-[2-[[2-(Diaminomethylideneamino)phenyl]disulfanyl]phenyl]guanidine;sulfuric acid](/img/structure/B1220726.png)

![Methyl 3-amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B1220728.png)
